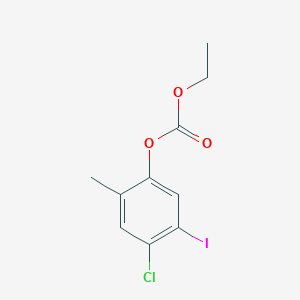
2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazol-4-sulfonamido)essigsäure
Übersicht
Beschreibung
The compound is a complex organic molecule, likely containing an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom), and an acetic acid group (a two-carbon chain ending in a carboxylic acid group). It also contains a methoxyethyl group, which is an ethyl group (a two-carbon chain) with a methoxy group (an oxygen atom single-bonded to a methyl group) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the introduction of the sulfonamide group, and the attachment of the acetic acid group. The methoxyethyl group could potentially be introduced at various stages of the synthesis, depending on the specific synthetic route chosen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, due to the presence of several different functional groups and a heterocyclic ring. The isoxazole ring, in particular, would introduce a degree of rigidity into the molecule, while the various oxygen, nitrogen, and sulfur atoms would be capable of forming hydrogen bonds and other interactions .
Chemical Reactions Analysis
This compound would likely undergo a variety of chemical reactions, depending on the conditions. The acetic acid group could potentially be deprotonated to form a carboxylate anion, while the sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid, sulfonamide, and methoxy groups would likely make the compound soluble in polar solvents .
Wissenschaftliche Forschungsanwendungen
Kontrollierte Arzneistoffabgabesysteme
Aufgrund des Vorhandenseins sowohl hydrophiler (Sulfonamido) als auch lipophiler (Isoxazol) Gruppen könnte diese Verbindung für die Entwicklung von pH-responsiven Mikrogels verwendet werden . Diese Mikrogels können Medikamente einschließen und sie als Reaktion auf spezifische pH-Änderungen freisetzen, was besonders nützlich ist, um Medikamente an Bereiche des Körpers mit unterschiedlichen pH-Umgebungen, wie z. B. Tumoren oder entzündete Gewebe, zu richten.
Materialwissenschaft
Die verschiedenen funktionellen Gruppen der Verbindung machen sie zu einem Kandidaten für die Herstellung von Polymeren mit spezifischen Eigenschaften . Beispielsweise könnte sie zur Synthese von temperaturresponsiven Polymeren verwendet werden, die ihren physikalischen Zustand als Reaktion auf die Temperatur ändern, was Anwendungen in intelligenten Materialien und Beschichtungen findet.
Zukünftige Richtungen
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could involve exploring the synthesis, properties, and potential applications of this compound and related structures .
Wirkmechanismus
Target of Action
It is known that bioactive aromatic compounds containing the indole nucleus, which is similar to the isoxazole ring in the compound, can bind with high affinity to multiple receptors . This suggests that the compound may interact with various cellular targets, potentially leading to a range of biological effects.
Mode of Action
It is known that compounds with similar structures can interact with their targets and cause changes in cellular processes . The compound’s interaction with its targets could potentially alter the function of these targets, leading to changes in cellular processes.
Biochemical Pathways
It is known that compounds with similar structures can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways and have downstream effects on cellular processes.
Result of Action
Based on the potential biological activities mentioned earlier , it can be inferred that the compound could potentially have a range of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-(2-methoxyethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S/c1-7-10(8(2)18-11-7)19(15,16)12(4-5-17-3)6-9(13)14/h4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTWTJJSMDXLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(CCOC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)
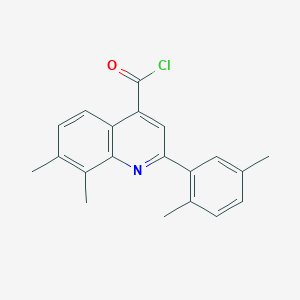
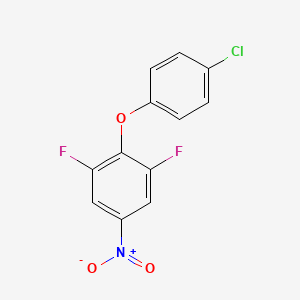
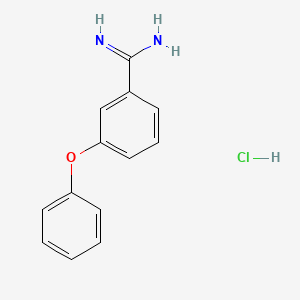

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)
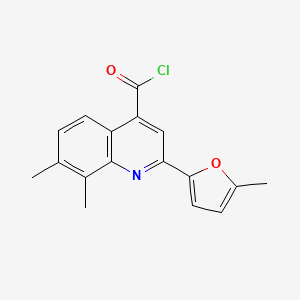
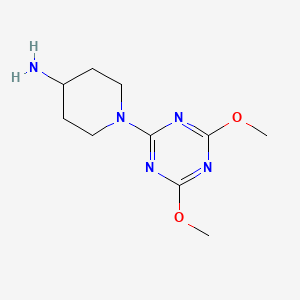


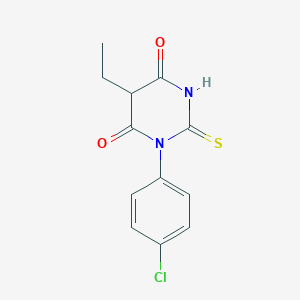
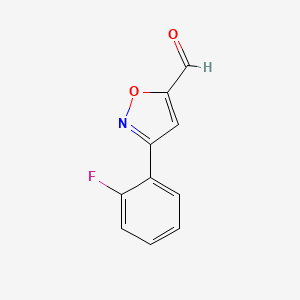
![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)
